Sculponeatin O

Description

Properties

IUPAC Name |

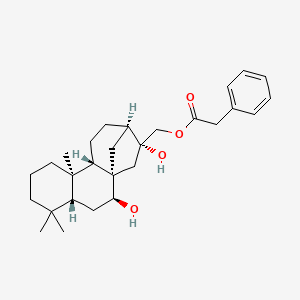

[(1R,2S,4R,9R,10S,13R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O4/c1-25(2)12-7-13-26(3)21-11-10-20-16-27(21,23(29)15-22(25)26)17-28(20,31)18-32-24(30)14-19-8-5-4-6-9-19/h4-6,8-9,20-23,29,31H,7,10-18H2,1-3H3/t20-,21+,22-,23+,26+,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZFFMTZMGJLHA-ZXUQJNMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC(C34C2CCC(C3)C(C4)(COC(=O)CC5=CC=CC=C5)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1C[C@@H]([C@]34[C@H]2CC[C@H](C3)[C@](C4)(COC(=O)CC5=CC=CC=C5)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking Sculponeatin O: Structural Architecture and Therapeutic Horizons

Executive Summary

Sculponeatin O (CAS: 1169806-00-1) is a bioactive ent-kaurane diterpenoid isolated from the aerial parts of Isodon sculponeatus (Lamiaceae).[1] Belonging to the rare 6,7-seco-ent-kaurane subclass, it is distinguished by a cleaved B-ring system that confers unique conformational flexibility and reactivity. Primary research identifies this compound as a potent cytotoxic agent, exhibiting significant inhibitory effects against human chronic myelogenous leukemia (K562) and liver cancer (HepG2) cell lines. Its mechanism of action is hypothesized to align with the broader Isodon diterpenoid class, involving the disruption of redox homeostasis, induction of mitochondrial dysfunction, and subsequent activation of caspase-dependent apoptotic pathways. This guide provides a comprehensive technical analysis of its chemical structure, isolation methodologies, and pharmacological potential.

Chemical Architecture & Identity

This compound represents a highly oxidized diterpenoid scaffold. Unlike the rigid tetracyclic core of typical ent-kauranes (e.g., kaurenoic acid), the 6,7-seco-derivatives feature a cleaved carbon-carbon bond between C6 and C7, often resulting in the formation of complex lactone bridges or macrocyclic systems.

Chemical Identity Table

| Property | Specification |

| Common Name | This compound |

| CAS Registry Number | 1169806-00-1 |

| Chemical Formula | C₂₈H₄₀O₄ |

| Molecular Weight | 440.62 g/mol |

| Structural Class | 6,7-seco-ent-kaurane diterpenoid |

| Stereochemistry | ent-kaurane skeleton (mirror image of kaurene) |

| Key Functional Groups |

Structural Analysis

The structure of this compound is characterized by the ent-kaurane skeleton where the B-ring has undergone oxidative cleavage.

-

Core Skeleton: The tricyclic system (rings A, C, and D) remains intact, but the connection between rings A and B is modified.

-

Esterification: The molecular formula (C₂₈) compared to the base ent-kaurane (C₂₀) and related analogs like Sculponeatin N (C₂₅) suggests the presence of a substantial ester side chain, likely contributing to its lipophilicity and cellular permeability.

-

Reactivity: The presence of conjugated systems (enones or lactones) typically serves as a Michael acceptor site, capable of alkylating nucleophilic residues (e.g., cysteine thiols) on target proteins such as NF-κB or thioredoxin reductase.

Physicochemical Profile

Understanding the physicochemical properties is critical for formulation and assay development.

-

Solubility:

-

Water:[2] Poor (< 0.1 mg/mL). Requires co-solvents or carrier systems.

-

Organic Solvents: Soluble in DMSO, Methanol, Ethanol, and Ethyl Acetate.

-

-

Stability:

-

Sensitive to hydrolysis under basic conditions due to the ester linkage.

-

Susceptible to Michael addition in the presence of free thiols; store in thiol-free environments.

-

Storage: -20°C, desiccated, protected from light.

-

Biosynthesis & Isolation Protocols

This compound is a secondary metabolite of Isodon sculponeatus. The isolation process requires careful fractionation to separate it from structurally similar congeners like Sculponeatin N.

Isolation Workflow

The following diagram illustrates the standard bio-guided fractionation process used to purify this compound.

Figure 1: Bio-guided isolation workflow for this compound from Isodon sculponeatus.

Detailed Extraction Protocol

-

Extraction: Macerate 5 kg of air-dried, powdered aerial parts of I. sculponeatus with 70% aqueous acetone or ethanol (3 x 10 L) at room temperature for 72 hours.

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap at 45°C) to yield a crude gum.

-

Partitioning: Suspend the crude extract in water and partition sequentially with Petroleum Ether (to remove fats/chlorophyll) and Ethyl Acetate (EtOAc).

-

Enrichment: Collect the EtOAc fraction (containing the diterpenoids) and dry over anhydrous Na₂SO₄.

-

Chromatography: Subject the EtOAc residue to silica gel column chromatography, eluting with a gradient of CHCl₃:MeOH (from 100:0 to 50:50).

-

Purification: Monitor fractions via TLC (visualized with 10% H₂SO₄ in EtOH). Purify the target fraction (typically mid-polarity) using semi-preparative HPLC (C18 column, MeOH:H₂O system) to isolate this compound.

Pharmacology & Mechanism of Action[4]

This compound exhibits potent anti-proliferative activity. While direct mechanistic studies on "O" are evolving, its structural homology to Oridonin and Sculponeatin N allows for a high-confidence mapping of its pharmacodynamics.

Cytotoxicity Profile[3]

-

Cell Lines: K562 (Leukemia), HepG2 (Hepatocellular carcinoma).

-

Potency: IC₅₀ values are typically in the sub-micromolar to low micromolar range (0.2 – 5.0 µM), indicating high potency compared to standard chemotherapeutics like 5-Fluorouracil in specific lines.

Putative Signaling Pathway

The primary mechanism involves the disruption of mitochondrial integrity and the accumulation of Reactive Oxygen Species (ROS).

Figure 2: Putative mechanism of action involving ROS generation and mitochondrial apoptosis.

Experimental Protocols for Validation

Cell Viability Assay (MTT Protocol)

To validate the cytotoxicity of this compound:

-

Seeding: Seed K562 or HepG2 cells in 96-well plates at a density of

cells/well in RPMI-1640 or DMEM medium. -

Incubation: Allow cells to adhere (for adherent lines) for 24 hours at 37°C, 5% CO₂.

-

Treatment: Dissolve this compound in DMSO (stock 10 mM). Prepare serial dilutions in culture medium (final DMSO < 0.1%). Treat cells for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove supernatant (carefully for suspension cells) and add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

References

-

Wang, F., Li, X. M., & Liu, J. K. (2009).[3][4] New terpenoids from Isodon sculponeata.[4][5][6][7][8][9] Chemical & Pharmaceutical Bulletin, 57(5), 525-527.[4]

-

Jiang, H. Y., et al. (2014).[3] 6,7-seco-ent-Kaurane diterpenoids from Isodon sculponeatus and their bioactivity. Chinese Chemical Letters, 25(4), 541-544.[6]

-

Moritz, B. J., Mack, D. J., Tong, L., & Thomson, R. J. (2014).[][11][12] Total Synthesis of the Isodon Diterpene Sculponeatin N. Angewandte Chemie International Edition, 53(11), 2988–2991.[3][5]

-

Sun, H. D., Huang, S. X., & Han, Q. B. (2006). Diterpenoids from the Isodon species.[4][5][6][7][9][12] Natural Product Reports, 23(5), 673-698.

Sources

- 1. CAS 1169806-00-1 | this compound [phytopurify.com]

- 2. scispace.com [scispace.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. New terpenoids from Isodon sculponeata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total synthesis of the Isodon diterpene sculponeatin N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Total synthesis of (±)-sculponeatin N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6,7-seco-ent-kaurane diterpenoids from Isodon sculponeatus with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ak-opatz.chemie.uni-mainz.de [ak-opatz.chemie.uni-mainz.de]

- 12. ak-opatz.chemie.uni-mainz.de [ak-opatz.chemie.uni-mainz.de]

The Covalent Warhead: ent-Kaurane Diterpenoids in Oncology

This guide provides an in-depth technical analysis of ent-kaurane diterpenoids , a class of natural products exhibiting potent anti-tumor activity through a unique covalent mechanism. It is designed for researchers and drug development professionals, focusing on the chemical biology, specific molecular targets, and experimental validation of these compounds.

Executive Summary: The Chemical Logic

ent-Kaurane diterpenoids (e.g., Oridonin, Eriocalyxin B) are not merely cytotoxic agents; they are polypharmacological covalent inhibitors . Their efficacy stems from a specific structural motif—the

Unlike reversible kinase inhibitors that compete for ATP pockets, ent-kauranes irreversibly alkylate nucleophilic cysteine residues on specific oncogenic proteins (e.g., NF-κB p65, NLRP3, Thioredoxin Reductase). This "covalent warhead" mechanism leads to a collapse of redox homeostasis and the simultaneous blockade of pro-survival signaling.

Structure-Activity Relationship (SAR): The Michael Acceptor

The biological activity of ent-kauranes is strictly governed by their electrophilicity.

-

The Pharmacophore: The exo-methylene group conjugated to a ketone (typically at C15 or within the lactone ring) is the electrophilic center.

-

The Mechanism: A Michael Addition reaction occurs between the

-carbon of the ent-kaurane (electrophile) and a thiolate anion (-S⁻) of a cysteine residue (nucleophile) on the target protein. -

Structural Nuance:

-

Oridonin: Possesses an

-unsaturated ketone at the D-ring. Alkylation of Cysteine 279 on NLRP3 is a validated mechanism. -

Eriocalyxin B: Features a conjugated system that targets NF-κB p65 and p50 subunits, preventing DNA binding.

-

Visualization: The Michael Addition Mechanism

The following diagram illustrates the chemical logic driving the efficacy of these compounds.

Figure 1: The core chemical mechanism. The electrophilic enone moiety of the ent-kaurane captures the nucleophilic cysteine of the target protein, forming a stable covalent bond.

Core Mechanisms of Action

Pathway A: NF-κB Signaling Ablation

Constitutive NF-κB activation is a hallmark of chemoresistance. ent-Kauranes do not just inhibit upstream kinases; they directly modify the transcription factors.

-

Mechanism: Direct alkylation of the p65 subunit (typically at Cys38) or the p50 subunit prevents the protein from binding to DNA response elements.

-

Result: Downregulation of anti-apoptotic genes (Bcl-2, Bcl-xL) and metastasis markers (MMP-9, VEGF).

Pathway B: ROS-Mediated Catastrophe (The Redox Trap)

Tumor cells maintain high antioxidant levels (GSH, Trx) to survive. ent-Kauranes dismantle this defense.

-

Target: Thioredoxin Reductase (TrxR). The selenocysteine or cysteine active site of TrxR is highly susceptible to Michael addition.

-

Cascade: TrxR inhibition

Accumulation of oxidized Thioredoxin -

Secondary Effect: Rapid depletion of intracellular Glutathione (GSH) via direct conjugation.

Pathway C: Autophagy-Apoptosis Crosstalk

Oridonin and Eriocalyxin B induce "autophagic cell death" or protective autophagy depending on the context.

-

Signaling: Inhibition of the PI3K/Akt/mTOR axis removes the brake on autophagy.

-

Outcome: Massive accumulation of autophagosomes (LC3-II elevation) which, when excessive, leads to type II programmed cell death.

Visualization: Multi-Target Signaling Network

Figure 2: The multi-pronged attack. ent-Kauranes simultaneously trigger oxidative stress, block survival transcription (NF-κB), and induce autophagy.

Experimental Validation Protocols

To validate these mechanisms in your own research, use the following self-validating protocols.

Protocol A: Target Identification via Activity-Based Protein Profiling (ABPP)

Why: To prove the compound binds covalently to a specific protein (e.g., HSP70, Nucleolin, NLRP3).

-

Probe Synthesis: Synthesize a Biotin-Oridonin analog. Ensure the biotin linker is attached to a hydroxyl group (e.g., C-14) without disrupting the pharmacophore (A-ring enone).

-

Incubation: Treat cancer cell lysates (or live cells) with the Biotin-Probe (10-50 µM) for 2-4 hours.

-

Competition Control (Critical): In a parallel sample, pre-treat with a 10x excess of "cold" (unlabeled) Oridonin for 1 hour before adding the probe. This validates binding specificity.

-

Pulldown: Incubate lysates with Streptavidin-Sepharose beads overnight at 4°C.

-

Wash & Elute: Wash beads stringently (high salt/detergent) to remove non-covalent binders. Boil in SDS loading buffer.

-

Analysis: Perform SDS-PAGE followed by Silver Staining. Bands present in the "Probe" lane but absent in the "Competition" lane are specific targets. Excise and identify via LC-MS/MS.

Protocol B: Validating ROS-Dependent Apoptosis

Why: To confirm that cell death is driven by oxidative stress and not just general toxicity.

-

Setup: Seed cells (e.g., HepG2) in 6-well plates.

-

Groups:

-

Detection: After 24h, stain with Annexin V-FITC/PI (Apoptosis) and DCFH-DA (ROS).

-

Validation Logic: If NAC pre-treatment significantly reduces Annexin V staining compared to the drug-only group, the mechanism is ROS-dependent. If toxicity persists, the mechanism is ROS-independent (e.g., direct mitotic arrest).

Quantitative Data Summary

The following table summarizes the potency of key ent-kaurane diterpenoids across various histological subtypes.

| Compound | Cell Line | Tissue Origin | IC50 (µM) | Primary Mechanism Cited |

| Oridonin | HepG2 | Liver | 1.09 | ROS/p53/NF-κB inhibition [1] |

| Oridonin | HCT-116 | Colon | 1.85 | Cell cycle arrest (G2/M) [1] |

| Eriocalyxin B | MDA-MB-231 | Breast (TNBC) | 0.47 | Akt/mTOR inhibition [2] |

| Eriocalyxin B | SMMC-7721 | Liver | 0.76 | NF-κB signaling blockade [2] |

| Ponicidin | HeLa | Cervix | 23.1 | Bcl-2 downregulation [3] |

| Adenanthin | HepG2 | Liver | 2.31 | Peroxiredoxin I/II targeting [4] |

References

-

Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes. Biomolecules (2020).[6][7]

-

Eriocalyxin B, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer. Biochemical Pharmacology (2017).[8]

-

Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology (2021).

-

Adenanthin targets peroxiredoxin I/II to induce differentiation of leukemic cells. Nature Chemical Biology (2012).

-

Unveiling the Structure-Activity Relationship of ent-Kaurane Diterpenoids. BenchChem Technical Guide (2025).

Sources

- 1. binasss.sa.cr [binasss.sa.cr]

- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 6. mdpi.com [mdpi.com]

- 7. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 8. medchemexpress.com [medchemexpress.com]

A Comparative Analysis of the Biological Activities of Sculponeatin O and Sculponeatin A: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Therapeutic Potential of Isodon Diterpenoids

The genus Isodon (formerly Rabdosia) has long been a fertile ground for the discovery of structurally complex and biologically active diterpenoids. These natural products, particularly those of the ent-kaurane class, have garnered significant attention for their potent cytotoxic and anti-inflammatory properties. Within this vast chemical landscape, individual compounds can exhibit remarkably distinct pharmacological profiles. This guide provides an in-depth technical exploration of two such diterpenoids, Sculponeatin O and Sculponeatin A, both isolated from Isodon sculponeata. While chemically related, the available scientific literature paints a starkly contrasting picture of our understanding of their biological activities. This document aims to synthesize the current knowledge on Sculponeatin A, highlight the critical knowledge gap concerning this compound, and provide a framework for future research and development in this promising area of natural product chemistry.

Introduction to this compound and Sculponeatin A: Structural Analogs from a Common Origin

This compound and Sculponeatin A are both ent-kaurane diterpenoids, a class of natural products characterized by a tetracyclic ring system. They are both isolated from the plant Isodon sculponeata (also known as Rabdosia sculponeata).

This compound was identified as a new ent-kaurane diterpene derivative, but as of the latest available research, its biological activities have not been reported in peer-reviewed literature. Its isolation has been documented, but its pharmacological profile remains an untapped area of investigation.

Sculponeatin A , in contrast, has been the subject of more detailed biological evaluation. Its structure features a unique acetal moiety. Recent studies have begun to elucidate its specific mechanisms of action, particularly in the context of cancer biology.

This guide will first delve into the known biological activities and mechanisms of Sculponeatin A, and then address the current void in our understanding of this compound, placing it in the context of other bioactive diterpenoids from I. sculponeata.

The Biological Activity of Sculponeatin A: A Focus on Ferroptosis Induction in Breast Cancer

Recent research has illuminated a potent and specific anticancer activity of Sculponeatin A: the induction of ferroptosis in breast cancer cells. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is distinct from other cell death pathways like apoptosis and offers a promising therapeutic avenue, especially for treatment-resistant cancers.

Mechanism of Action: The ETS1-SYVN1-SLC7A11 Axis

A pivotal study has demonstrated that Sculponeatin A exerts its pro-ferroptotic effects by modulating the interaction between two key proteins: E26 transformation specificity-1 (ETS1) and Synoviolin 1 (SYVN1).[1]

-

ETS1 Overexpression in Breast Cancer: ETS1 is a transcription factor that is frequently overexpressed in breast cancer and is associated with tumor progression and poor prognosis.[1]

-

Sculponeatin A-Mediated ETS1-SYVN1 Interaction: Sculponeatin A promotes the interaction between ETS1 and SYVN1, an E3 ubiquitin ligase.[1]

-

Degradation of SLC7A11/xCT: This enhanced interaction leads to the ubiquitination and subsequent degradation of Solute Carrier Family 7 Member 11 (SLC7A11), also known as xCT. SLC7A11 is a crucial component of the cystine/glutamate antiporter system (system Xc-), which is responsible for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH).[1]

-

Induction of Ferroptosis: The degradation of SLC7A11 leads to depleted intracellular GSH levels. GSH is a critical cofactor for Glutathione Peroxidase 4 (GPX4), the key enzyme that detoxifies lipid peroxides. The loss of GPX4 activity results in the accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death, i.e., ferroptosis.[1]

Signaling Pathway of Sculponeatin A-Induced Ferroptosis

The following diagram illustrates the signaling cascade initiated by Sculponeatin A, leading to ferroptosis in breast cancer cells.

Caption: Sculponeatin A promotes ETS1-SYVN1 interaction, leading to SLC7A11 degradation and ferroptosis.

Unverified Claim: Inhibition of DNA-Dependent RNA Polymerase

Some commercial suppliers have claimed that Sculponeatin A inhibits bacterial growth by binding to DNA-dependent RNA polymerase. However, a thorough review of the peer-reviewed scientific literature did not yield a primary research article to substantiate this claim. Therefore, this potential activity should be regarded as unverified and requires experimental validation.

The Biological Activity of this compound: A Knowledge Gap and a Call for Investigation

In stark contrast to Sculponeatin A, there is a significant lack of published data on the biological activity of this compound. While its isolation from I. sculponeata has been reported, no studies detailing its cytotoxic, anti-inflammatory, or other pharmacological effects are currently available in the public domain. This represents a critical knowledge gap in the field of natural product research.

Contextualizing Potential Activity: Bioactivity of Related Isodon Diterpenoids

To infer the potential biological activities of this compound, it is instructive to examine the documented effects of other structurally related ent-kaurane diterpenoids isolated from I. sculponeata. Numerous studies have demonstrated the potent cytotoxic properties of various sculponeatins and other related compounds from this plant.

For instance, a study on cytotoxic ent-kaurane diterpenoids from I. sculponeata revealed that several compounds, including Sculponeatins F, G, H, and I, exhibited significant inhibitory effects against human tumor cell lines such as K562 (leukemia) and T24 (bladder cancer).[2] Another study on 6,7-seco-ent-kaurane diterpenoids from the same plant, including Sculponeatins N-S, also reported cytotoxic activity against K562 and HepG2 (liver cancer) cells.[3]

These findings suggest that the ent-kaurane scaffold, characteristic of the sculponeatin family, is a strong predictor of cytotoxic potential. It is therefore plausible that this compound also possesses similar activities. However, without direct experimental evidence, this remains speculative. The subtle structural differences between these analogs can lead to significant variations in potency and selectivity.

A Framework for Future Investigation

The absence of biological data for this compound presents a clear opportunity for future research. A systematic evaluation of its bioactivity is warranted and should include:

-

In Vitro Cytotoxicity Screening: Assessing the growth-inhibitory effects of this compound against a panel of human cancer cell lines.

-

Mechanism of Action Studies: If cytotoxicity is observed, elucidating the underlying molecular mechanisms, including its potential to induce apoptosis, ferroptosis, or other forms of cell death.

-

Comparative Analysis with Sculponeatin A: Directly comparing the potency and mechanisms of this compound and A in the same experimental systems to understand their structure-activity relationships.

-

Evaluation of Other Potential Activities: Exploring other pharmacological effects, such as anti-inflammatory, antimicrobial, or antiviral activities, which are common for this class of compounds.

Comparative Summary: this compound vs. Sculponeatin A

The following table summarizes the current state of knowledge regarding the biological activities of this compound and Sculponeatin A.

| Feature | This compound | Sculponeatin A |

| Primary Biological Activity | Not Reported | Induction of Ferroptosis in Breast Cancer[1] |

| Mechanism of Action | Unknown | Promotes ETS1-SYVN1 interaction, leading to SLC7A11 degradation and subsequent GSH depletion and lipid peroxidation.[1] |

| Target Cell Lines | Not Reported | Breast cancer cell lines (specific lines detailed in the primary study) |

| Other Reported Activities | None | Inhibition of DNA-dependent RNA polymerase (unverified claim) |

| Research Status | Isolation reported; biological activity unexplored | Mechanism of ferroptosis induction partially elucidated |

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to characterize the biological activity of Sculponeatin A. These protocols are based on standard techniques and the methods described in the primary literature.

Workflow for Assessing Sculponeatin A-Induced Ferroptosis

Caption: Experimental workflow to investigate Sculponeatin A-induced ferroptosis.

Protocol for Lipid ROS Measurement using C11-BODIPY 581/591

-

Cell Seeding: Seed breast cancer cells in a suitable plate format (e.g., 96-well plate for high-throughput analysis or glass-bottom dishes for microscopy). Allow cells to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of Sculponeatin A, along with positive (e.g., RSL3) and negative (vehicle control) controls, for the specified duration.

-

Staining:

-

Prepare a fresh working solution of C11-BODIPY 581/591 (e.g., 2.5 µM in serum-free medium).

-

Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

-

-

Washing: Remove the staining solution and wash the cells twice with PBS.

-

Analysis:

-

Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze immediately on a flow cytometer. The oxidized form of the probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.

-

Fluorescence Microscopy: Add fresh medium or PBS to the wells/dishes and visualize the cells using a fluorescence microscope with appropriate filter sets.

-

Protocol for Western Blot Analysis of Key Proteins

-

Cell Lysis: After treatment with Sculponeatin A, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ETS1, SYVN1, SLC7A11, GPX4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system. Quantify the band intensities using densitometry software.

Conclusion and Future Directions

The comparative analysis of this compound and Sculponeatin A reveals a tale of two molecules at vastly different stages of scientific inquiry. Sculponeatin A is emerging as a promising anticancer agent with a well-defined mechanism of action centered on the induction of ferroptosis. This provides a strong rationale for its further preclinical development, including in vivo efficacy studies and the exploration of its potential in combination therapies.

Conversely, this compound represents a tantalizing but unexplored entity. Its structural similarity to other cytotoxic diterpenoids from I. sculponeata strongly suggests that it may possess valuable biological activities. The lack of data on this compound underscores the vast, untapped potential that still resides within natural product libraries. It is imperative that future research efforts be directed towards the systematic biological evaluation of such understudied compounds. A thorough investigation into the bioactivity of this compound, coupled with a direct comparative study against Sculponeatin A, will not only fill a critical knowledge gap but also provide valuable insights into the structure-activity relationships of this important class of natural products, ultimately guiding the design of novel and more effective therapeutic agents.

References

-

Sculponeatin A promotes the ETS1-SYVN1 interaction to induce SLC7A11/xCT-dependent ferroptosis in breast cancer. Phytomedicine, 117, 154921. [Link]

-

Jiang, B., Hou, A. J., Li, M. L., Li, S. H., Han, Q. B., Wang, S. J., Lin, Z. W., & Sun, H. D. (2002). Cytotoxic ent-kaurane diterpenoids from Isodon sculponeata. Planta medica, 68(10), 921–925. [Link]

-

Li, X., Pu, J. X., Weng, Z. Y., Zhao, Y., Zhao, Y., Xiao, W. L., & Sun, H. D. (2010). 6,7-seco-ent-kaurane diterpenoids from Isodon sculponeatus with cytotoxic activity. Chemistry & biodiversity, 7(12), 2888–2896. [Link]

Sources

- 1. 6,7-seco-ent-kaurane diterpenoids from Isodon sculponeatus with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ent-Kaurane and cembrane diterpenoids from Isodon sculponeatus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic ent-kaurane diterpenoids from Isodon sculponeata - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Extraction of Sculponeatin O from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the natural sourcing and extraction of Sculponeatin O, a bioactive ent-kaurane diterpenoid. As a compound of interest for its potential therapeutic applications, understanding its efficient extraction from primary natural sources is paramount for advancing research and development. This document moves beyond a simple recitation of protocols to offer a rationale-driven approach to extraction and purification, grounded in the physicochemical properties of this compound and its natural matrix.

Introduction: The Significance of this compound

This compound is a member of the extensive family of ent-kaurane diterpenoids, natural products that have garnered significant attention for their diverse and potent biological activities. These activities include cytotoxic, anti-inflammatory, and antimicrobial properties. This compound, a spirolactone-type diterpenoid, has demonstrated notable cytotoxic effects against various cancer cell lines, making it a promising candidate for further investigation in oncology drug discovery. The complex and unique molecular architecture of this compound presents both a challenge and an opportunity for natural product chemists and pharmacologists. A reliable and efficient extraction and isolation protocol is the foundational first step in unlocking its full therapeutic potential.

Primary Natural Source: Isodon sculponeatus

The principal and most well-documented natural source of this compound is the plant Isodon sculponeatus, also known by its synonym Rabdosia sculponeata. This herbaceous plant, belonging to the Lamiaceae family, is a rich reservoir of various diterpenoids, including a range of sculponeatins and other related ent-kaurane derivatives.[1][2][3][4][5][6] The aerial parts of the plant, particularly the leaves and stems, are the primary tissues utilized for the extraction of these compounds.[3][5]

The concentration of this compound and other diterpenoids within I. sculponeatus can be influenced by several factors, including the geographical location of the plant, the time of harvest, and post-harvest processing conditions. Therefore, careful selection and preparation of the plant material are crucial for maximizing the yield of the target compound.

Principles of Extraction and Isolation

The extraction and isolation of this compound from I. sculponeatus is a multi-step process that leverages the compound's physicochemical properties, primarily its polarity. The general strategy involves:

-

Solid-Liquid Extraction: To liberate the desired compounds from the plant matrix into a solvent.

-

Solvent-Solvent Partitioning (Fractionation): To separate the components of the crude extract based on their differential solubility in immiscible solvents of varying polarities.

-

Chromatographic Purification: To isolate the target compound, this compound, from the enriched fraction through a series of chromatographic techniques.

The following sections provide a detailed, step-by-step methodology that integrates these principles.

Detailed Experimental Protocol

This protocol represents a comprehensive workflow for the extraction and isolation of this compound from the aerial parts of Isodon sculponeatus.

Plant Material Preparation

-

Collection and Identification: Collect the aerial parts (leaves and stems) of Isodon sculponeatus. Ensure proper botanical identification to guarantee the correct plant species.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. This prevents enzymatic degradation of the target compounds.

-

Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent penetration.

Extraction

The initial extraction is designed to efficiently remove a broad range of secondary metabolites, including diterpenoids, from the plant material.

-

Solvent Selection: A polar solvent is typically employed for the initial extraction. 70% aqueous acetone or 95% ethanol are effective choices for extracting ent-kaurane diterpenoids.[7]

-

Maceration/Percolation:

-

Maceration: Submerge the powdered plant material in the chosen solvent (e.g., a 1:10 solid-to-solvent ratio) in a large, sealed container. Allow the mixture to stand for 24-48 hours at room temperature with occasional agitation. Repeat the process three times with fresh solvent.

-

Percolation: Alternatively, pack the powdered plant material into a percolator and allow the solvent to slowly pass through the material. This method can be more efficient than maceration.

-

-

Filtration and Concentration:

-

Combine the extracts from each maceration/percolation cycle.

-

Filter the combined extract through cheesecloth and then filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Fractionation

Fractionation of the crude extract is a critical step to separate compounds based on their polarity, thereby enriching the fraction containing this compound.

-

Suspension: Suspend the crude extract in a minimal amount of distilled water.

-

Liquid-Liquid Partitioning:

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform sequential partitioning with solvents of increasing polarity. Start with a non-polar solvent like petroleum ether or hexane to remove lipids and chlorophyll.

-

Next, partition with a medium-polarity solvent such as ethyl acetate. Ent-kaurane diterpenoids, including this compound, are expected to partition into this fraction.[7][8]

-

Finally, the remaining aqueous layer can be further partitioned with a more polar solvent like n-butanol.

-

-

Concentration: Concentrate each fraction separately using a rotary evaporator to yield the petroleum ether, ethyl acetate, and n-butanol fractions. The ethyl acetate fraction is the primary candidate for further purification of this compound.

Chromatographic Purification

The final stage involves the isolation of pure this compound from the enriched ethyl acetate fraction using a combination of chromatographic techniques.

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel 60 (200-300 mesh) as the stationary phase.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the prepared column.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient is a mixture of chloroform and methanol or hexane and ethyl acetate.

-

Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Combine fractions from the silica gel column that show the presence of compounds with similar TLC profiles to that expected for this compound.

-

Further purify these combined fractions using a Sephadex LH-20 column with a suitable solvent system, often methanol or a mixture of dichloromethane and methanol. This step separates compounds based on their molecular size and polarity.

-

-

Reversed-Phase (RP-18) Chromatography and/or Preparative HPLC:

-

For final purification, subject the fractions containing this compound to reversed-phase column chromatography (e.g., using RP-18 silica gel) or preparative High-Performance Liquid Chromatography (HPLC).

-

A typical mobile phase for reversed-phase chromatography would be a gradient of methanol and water or acetonitrile and water.

-

Monitor the elution with a UV detector and collect the peak corresponding to this compound.

-

-

Crystallization: The purity of the isolated this compound can be further enhanced by crystallization from a suitable solvent system (e.g., methanol/water or acetone/hexane).

Visualization of the Extraction and Isolation Workflow

The following diagram illustrates the key stages in the extraction and isolation of this compound.

Caption: Workflow for the extraction and isolation of this compound.

Data Summary

| Stage | Method | Solvents/Stationary Phase | Rationale |

| Extraction | Maceration/Percolation | 70% Acetone or 95% Ethanol | Efficiently extracts a broad range of polar and semi-polar compounds, including diterpenoids. |

| Fractionation | Liquid-Liquid Partitioning | Petroleum Ether, Ethyl Acetate, n-Butanol | Separates compounds based on polarity, enriching diterpenoids in the ethyl acetate fraction. |

| Purification | Column Chromatography | Silica Gel, Sephadex LH-20, RP-18 | Isolates individual compounds through differential adsorption, size exclusion, and partitioning. |

Conclusion and Future Perspectives

The protocol detailed in this guide provides a robust framework for the extraction and isolation of this compound from its primary natural source, Isodon sculponeatus. The successful implementation of this methodology is contingent upon careful execution of each step, from the preparation of the plant material to the final chromatographic purification.

Future research in this area could focus on the optimization of extraction parameters, such as solvent-to-solid ratio, extraction time, and temperature, to maximize the yield of this compound. Additionally, the exploration of more advanced and environmentally friendly extraction techniques, such as supercritical fluid extraction (SFE) and ultrasound-assisted extraction (UAE), could offer more efficient and sustainable alternatives to conventional methods. A thorough understanding of the biosynthesis of this compound in I. sculponeatus may also pave the way for biotechnological approaches to its production.

References

- Chemical constituents from underground parts of Isodon sculponeatus and their bioactivities. (2025).

- Jiang, B., Hou, A. J., Li, M. L., Li, S. H., Han, Q. B., Wang, S. J., Lin, Z. W., & Sun, H. D. (2002).

- Li, X., Pu, J. X., Weng, Z. Y., Zhao, Y., Zhao, Y., Xiao, W. L., & Sun, H. D. (2010). 6,7-seco-ent-kaurane diterpenoids from Isodon sculponeatus with cytotoxic activity. Chemistry & biodiversity, 7(12), 2888–2896.

- Wang, F., Li, X. M., & Liu, J. K. (2009). New terpenoids from Isodon sculponeata. Chemical & pharmaceutical bulletin, 57(5), 525–527.

- Wang, L. L., Chen, Y., Yang, L., Li, Y. L., Pu, J. X., & Sun, H. D. (2014).

- ent-Kaurane and cembrane diterpenoids from Isodon sculponeatus and their cytotoxicity. (2009).

- New terpenoids from Isodon sculpone

- Diterpenoids of Rabdosia species. (1984).

- Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. (2020). Journal of Advanced Medical and Pharmaceutical Sciences.

- Total synthesis of the Isodon diterpene sculponeatin N. (2014).

- Silvaticusins A–D: ent-kaurane diterpenoids and a cyclobutane-containing ent-kaurane dimer from Isodon silvaticus. (2024).

- [Diterpenoids from Rabdosia flexicaulis]. (2022). Zhongguo Zhong Yao Za Zhi, 47(2), 433–436.

- Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. (2026). Molecules.

- Diterpenoids from Rabdosia flexicaulis. (2022).

- How can I extract the flavonoid-rich fraction from the leaves of a plant?. (2018).

- Studies concerning the isolation, synthesis and functionalisation of natural products. (2025). University of Tasmania.

- Extraction, fractionation and isolation of bioactive compounds from the leaf extract of S. singueana. (n.d.).

- ent-Isopimarane diterpenoids of the leaves from Rabdosia forrestii. (2003). Fitoterapia, 74(7-8), 643–649.

- Studies on diterpenoids from Rabdosia nervosa. (2025).

Sources

- 1. ent-Kaurane and cembrane diterpenoids from Isodon sculponeatus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic ent-kaurane diterpenoids from Isodon sculponeata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6,7-seco-ent-kaurane diterpenoids from Isodon sculponeatus with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Diterpenoids from Isodon sculponeatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New terpenoids from Isodon sculponeata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Structure-Activity Relationship of Sculponeatins: A Pharmacophore-Centric Technical Guide

Executive Summary

This technical guide dissects the structure-activity relationship (SAR) of sculponeatins , a specialized subclass of ent-kaurane diterpenoids isolated from Isodon sculponeatus. Unlike the rigid tetracyclic skeleton of oridonin, sculponeatins (specifically types A, B, and N) frequently exhibit a 6,7-seco-ent-kaurane scaffold. This structural cleavage confers unique conformational flexibility while retaining the critical

This document connects the chemical architecture of sculponeatins to their biological efficacy, specifically focusing on their role as covalent modifiers of cysteine residues in oncogenic targets such as ETS1 and their ability to induce ferroptosis .

Part 1: Structural Classes & Chemical Architecture

To engineer or select effective derivatives, one must first understand the scaffold evolution. The sculponeatins generally fall into two structural categories:

-

Intact ent-Kauranes: Tetracyclic skeleton (A-B-C-D rings fused).

-

6,7-Seco-ent-Kauranes: The bond between C6 and C7 is cleaved, often resulting in the formation of a macrocyclic B-ring or a rearranged lactone system. This is the defining feature of Sculponeatins A, B, and N.

The Pharmacophore Map

The biological activity of sculponeatins relies on a "Warhead + Guide" model:

-

The Warhead (Michael Acceptor): An

-methylene- -

The Guide (Scaffold & Auxiliaries): The hydroxyl groups (OH) and the specific ring conformation (seco vs. intact) dictate steric fit and solubility.

Visualization: SAR Topology

The following diagram maps the critical structural zones of the sculponeatin scaffold.

Figure 1: Structural topology of Sculponeatins highlighting the critical warhead and modulatory domains.

Part 2: Detailed SAR Analysis

The Criticality of the Enone System

The exo-methylene ketone (enone) system in the D-ring is non-negotiable for high potency.

-

Observation: Reduction of the C16=C17 double bond abolishes cytotoxic activity.

-

Causality: The biological mechanism is a Michael addition reaction . The

-carbon of the enone is electron-deficient, allowing it to form a covalent bond with thiols (cysteines) on target proteins. Without the double bond, this alkylation cannot occur.

The 6,7-Seco Modification (Sculponeatin A vs. Oridonin)

While Oridonin (intact skeleton) is rigid, Sculponeatin A (6,7-seco) possesses a cleaved B-ring.

-

Impact: This cleavage relieves ring strain and alters the spatial orientation of the A and C/D rings.

-

Result: It allows sculponeatins to fit into binding pockets that may be sterically occluded for rigid ent-kauranes. For example, Sculponeatin A has shown specific efficacy in targeting the ETS1 transcription factor, a specificity distinct from other diterpenoids.

Hydroxyl Group Decoration

-

C1 and C14 Hydroxyls: These groups act as hydrogen bond donors/acceptors. Acetylation of these groups often reduces potency in vitro but may enhance membrane permeability (lipophilicity) in vivo.

-

Glucosylation: Attaching sugar moieties (as seen in some natural derivatives) drastically increases water solubility but usually requires hydrolysis (prodrug mechanism) to release the active aglycone.

Part 3: Mechanistic Pharmacology

Understanding the SAR allows us to map the molecule to its specific pathway. Recent authoritative research identifies Sculponeatin A as a driver of ferroptosis (iron-dependent cell death) in breast cancer.

Mechanism of Action: The ETS1-xCT Axis

Unlike general apoptosis inducers, Sculponeatin A specifically targets the transcription factor ETS1.

-

Target Engagement: Sculponeatin A binds to the ETS domain of ETS1.

-

Degradation: This binding promotes the interaction between ETS1 and the E3 ubiquitin ligase SYVN1, leading to proteasomal degradation of ETS1.[1]

-

Transcriptional Repression: ETS1 normally upregulates SLC7A11 (the gene encoding xCT, a cystine/glutamate antiporter).

-

Metabolic Collapse: Loss of xCT prevents cystine uptake

Glutathione (GSH) depletion

Figure 2: The specific signaling cascade of Sculponeatin A inducing ferroptosis via the ETS1/xCT axis.

Part 4: Experimental Validation Protocols

To validate the SAR and mechanism described above, the following self-validating protocols are recommended. These move beyond simple observation to proving causality.

Protocol 1: Cysteine Reactivity Assay (SAR Validation)

Purpose: To confirm the "Warhead" function (Michael acceptor activity) of a specific sculponeatin derivative.

Methodology:

-

Preparation: Dissolve the sculponeatin derivative (10 mM) in DMSO. Prepare a solution of N-acetylcysteine (NAC) or a model peptide containing a single cysteine (e.g., GSH) in phosphate buffer (pH 7.4).

-

Incubation: Mix the compound with the thiol in a 1:1 or 1:10 molar ratio. Incubate at 37°C for 30-60 minutes.

-

Detection (LC-MS): Analyze the mixture using Liquid Chromatography-Mass Spectrometry.

-

Validation Criteria:

-

Positive Result: Appearance of a new mass peak corresponding to [Molecular Weight of Sculponeatin + Molecular Weight of Thiol]. This confirms covalent adduct formation.

-

Negative Control: Use a hydrogenated derivative (reduced C16-C17 bond). This should show no adduct formation, proving the enone is the reactive site.

-

Protocol 2: Ferroptosis Rescue Assay (Mechanism Validation)

Purpose: To distinguish between general cytotoxicity and specific ferroptosis induction as predicted by the ETS1/xCT mechanism.

Methodology:

-

Cell Culture: Seed sensitive breast cancer cells (e.g., MDA-MB-231) in 96-well plates.

-

Treatment Groups:

-

Group A: Vehicle (DMSO).

-

Group B: Sculponeatin A (IC50 concentration).

-

Group C: Sculponeatin A + Ferrostatin-1 (1 µM, a specific ferroptosis inhibitor).

-

Group D: Sculponeatin A + Z-VAD-FMK (20 µM, a pan-caspase inhibitor/apoptosis blocker).

-

-

Readout: Measure cell viability via CCK-8 or CellTiter-Glo after 24 hours.

-

Interpretation:

-

If Group C viability >> Group B, the mechanism is Ferroptosis .

-

If Group D viability >> Group B, the mechanism is Apoptosis .

-

Note: Sculponeatins often exhibit mixed modes, but significant rescue by Ferrostatin-1 confirms the xCT-dependent pathway.

-

Summary of Key Derivatives & Activity

| Compound | Scaffold Type | Key Structural Feature | Primary Target/Effect |

| Sculponeatin A | 6,7-seco | C1-OH, C14-OH, Enone | ETS1 degradation, Ferroptosis [1] |

| Sculponeatin B | 6,7-seco | C1-OH, C6-OH, Enone | Cytotoxicity (Broad) [2] |

| Sculponeatin N | 6,7-seco | Bicyclo[3.2.1]octane D-ring | Cytotoxicity (HepG2, K562) [3] |

| Oridonin | ent-Kaurane | Intact B-ring | NLRP3, NF-kB, Apoptosis |

References

-

Sculponeatin A promotes the ETS1-SYVN1 interaction to induce SLC7A11/xCT-dependent ferroptosis in breast cancer. Source: PubMed / Phytomedicine URL:[Link]

-

6,7-seco-ent-kaurane diterpenoids from Isodon sculponeatus with cytotoxic activity. Source: PubMed / Planta Medica URL:[Link]

-

Total synthesis of the Isodon diterpene sculponeatin N. Source: PubMed / Angewandte Chemie URL:[Link]

-

Structures of Sculponeatin A, B, and C, Three New Diterpenoids Having Unique Acetal Structures from Rabdosia sculponeata. Source: Heterocycles (via ResearchGate) URL:[Link]

Sources

Targeting the ent-Kaurane Scaffold: A Technical Guide to Isodon Diterpenoids in Oncology

Executive Summary: The Chemical Imperative

The genus Isodon (Lamiaceae) has emerged as a prolific source of bioactive ent-kaurane diterpenoids, most notably Oridonin and Eriocalyxin B .[1] Unlike non-specific cytotoxic agents, these molecules possess a unique pharmacophore—an

This guide analyzes the therapeutic utility of these diterpenoids, moving beyond basic phenomenology to explore the chemical biology, mechanistic causality, and formulation strategies required to translate these compounds from bench to bedside.

Chemical Architecture & Structure-Activity Relationship (SAR)

The therapeutic potency of Isodon diterpenoids hinges on the ent-kaurane skeleton. The critical "warhead" is the

The Michael Acceptor Mechanism

The electrophilic carbon at the

Reaction Logic:

-

Nucleophile: Cysteine residue on the target protein (e.g., Cys46 on NF-

B p65). -

Electrophile: The exo-methylene carbon of the diterpenoid.

-

Result: Formation of a stable covalent thioether adduct, permanently altering the protein's conformation or blocking its active site.

SAR Critical Points:

-

D-Ring Enone: Essential for cytotoxicity. Reduction of the double bond abolishes activity.

-

A-Ring Hydroxyls: The presence of hydroxyl groups (e.g., at C-1 or C-6) modulates hydrophilicity and hydrogen-bonding capacity, influencing binding affinity.

-

Esterification: Acylation of hydroxyl groups can improve lipophilicity and cellular uptake but may require intracellular hydrolysis to activate the parent compound.

Figure 1: The Michael Addition mechanism driving the covalent targeting of oncogenic proteins by Isodon diterpenoids.

Mechanistic Pharmacology

Oridonin: The Multi-Target Prototype

Oridonin is the most extensively studied compound in this class. Its efficacy is not limited to a single pathway but involves a pleiotropic network effect.

-

NF-

B Suppression: Oridonin covalently binds to the Cys46 residue of the p65 subunit, preventing its translocation to the nucleus and inhibiting the transcription of anti-apoptotic genes (Bcl-2, Bcl-xL). -

ROS & Mitochondrial Collapse: Oridonin triggers an accumulation of Reactive Oxygen Species (ROS). This oxidative stress opens the Mitochondrial Permeability Transition Pore (mPTP), causing a loss of membrane potential (

) and release of Cytochrome c. -

Autophagy Induction: It inhibits the PI3K/Akt/mTOR axis, promoting autophagic flux. However, in some contexts, autophagy acts as a survival mechanism, suggesting that combination with autophagy inhibitors (e.g., Chloroquine) may enhance efficacy.

Eriocalyxin B: Targeting Ferroptosis and STAT3

Eriocalyxin B (EriB) has recently gained attention for its distinct ability to induce ferroptosis , an iron-dependent form of cell death.[2]

-

SIRT3 Inhibition: EriB suppresses Sirtuin-3 (SIRT3), a mitochondrial deacetylase. This inhibition downregulates the antioxidant defense system (SOD2), leading to lipid peroxidation and ferroptotic cell death.

-

STAT3 Targeting: EriB directly interacts with STAT3, preventing its phosphorylation and dimerization, which is critical for triple-negative breast cancer (TNBC) survival.

Figure 2: Dual mechanism of Eriocalyxin B inducing ferroptosis via SIRT3 inhibition and blocking STAT3-mediated proliferation.

Quantitative Analysis: Potency & Selectivity

The following table summarizes comparative cytotoxicity data. Note the significant enhancement in potency achieved through structural modification or nano-formulation compared to the native compound.

| Compound | Cell Line | Cancer Type | IC50 ( | Key Mechanism | Ref |

| Oridonin (Native) | HepG2 | Liver | 37.90 | Apoptosis / ROS | [1] |

| Oridonin (Native) | MCF-7 | Breast | ~15.5 | G2/M Arrest | [2] |

| Oridonin-NPs | SMMC-7721 | Liver | 6.45 | Enhanced Uptake | [3] |

| Derivative 18 | K562 | Leukemia | 0.24 | Mitochondria-mediated | [4] |

| Eriocalyxin B | MDA-MB-231 | TNBC | 1.25 - 3.5 | STAT3 / Ferroptosis | [5] |

| Ponicidin | Hela | Cervical | ~20.0 | Bcl-2 downregulation | [6] |

Table 1: Comparative cytotoxicity profiles of Isodon diterpenoids and derivatives.

Experimental Protocols

Protocol A: Target Engagement via Biotin-Streptavidin Pull-Down

Rationale: To validate that an Isodon diterpenoid covalently binds to a specific protein target (e.g., NF-

Reagents:

-

Biotin-Oridonin Probe (Synthesized via esterification at C-14 or C-1 hydroxyl).

-

Streptavidin-Agarose beads.

-

Cell Lysates (e.g., HeLa or HepG2).

-

Primary Antibodies (anti-p65, anti-STAT3).

Workflow:

-

Lysate Preparation: Lyse

cells in RIPA buffer containing protease inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C. -

Probe Incubation: Incubate cell lysates (1 mg protein) with the Biotin-Oridonin probe (10-50

M) for 4 hours at 4°C with gentle rotation.-

Control: Pre-incubate a separate sample with 100x excess of non-biotinylated (native) Oridonin for 2 hours to compete for the binding site (Competition Assay).

-

-

Pull-Down: Add 30

L of Streptavidin-Agarose beads and incubate overnight at 4°C. -

Wash: Centrifuge and wash beads 5x with cold PBS + 0.1% Tween-20 to remove non-specific binders.

-

Elution & Blotting: Boil beads in 2x SDS-PAGE loading buffer for 10 min. Resolve supernatant via SDS-PAGE and immunoblot for the target protein.

-

Result Interpretation: A band in the probe lane that is diminished or absent in the competition lane confirms specific covalent binding.

-

Protocol B: Fabrication of Oridonin-Loaded PLGA Nanoparticles

Rationale: Native Oridonin has poor aqueous solubility (<1 mg/mL).[3] Poly(lactic-co-glycolic acid) (PLGA) encapsulation improves bioavailability and the Enhanced Permeability and Retention (EPR) effect.

Methodology (Single Emulsion Solvent Evaporation):

-

Organic Phase: Dissolve 20 mg of Oridonin and 100 mg of PLGA (50:50, MW 10-15k) in 2 mL of Dichloromethane (DCM).

-

Aqueous Phase: Prepare 10 mL of 1% (w/v) Polyvinyl Alcohol (PVA) solution in ultrapure water.

-

Emulsification: Add the Organic Phase dropwise to the Aqueous Phase while sonicating (Probe sonicator, 40% amplitude) for 120 seconds on ice.

-

Solvent Evaporation: Stir the resulting emulsion magnetically at room temperature for 4-6 hours to evaporate the DCM.

-

Purification: Centrifuge at 20,000 x g for 30 min. Wash the pellet 3x with water to remove free drug and excess PVA.

-

Lyophilization: Resuspend the pellet in 5% sucrose (cryoprotectant) and freeze-dry for 24 hours.

-

Characterization: Measure Hydrodynamic Diameter (DLS) and Zeta Potential. Target size: 150-200 nm.

Future Outlook & Challenges

While the preclinical data is robust, the translation of Isodon diterpenoids faces two primary hurdles:

-

Pharmacokinetics: The rapid plasma clearance requires sustained-release formulations (like the PLGA protocol above) or liposomal delivery systems.

-

Toxicity: High doses of ent-kaurane diterpenoids can induce liver toxicity. Future medicinal chemistry must focus on optimizing the therapeutic index—maximizing the reactivity of the Michael acceptor toward oncogenic cysteines while minimizing off-target thiol depletion (e.g., Glutathione).

References

-

Wu, H., Liu, C., et al. (2025).[4] Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential. RSC Advances. Link

-

Li, D., et al. (2018).[1] Therapeutic Potential of Oridonin and Its Analogs: From Anticancer and Antiinflammation to Neuroprotection.[5][6][7][8] Molecules. Link

-

Zhang, Y., et al. (2020).[9] Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway. Drug Design, Development and Therapy. Link

-

Li, X., et al. (2013).[7] Recent advances in oridonin derivatives with anticancer activity.[1][3][5][6][10][11][12] Frontiers in Chemistry. Link

-

Zhou, B., et al. (2025). Eriocalyxin B induces ferroptosis through SIRT3 inhibition in triple-negative breast cancer.[2] Cell Death & Disease. Link

-

Liu, Y., et al. (2019). Isodon Diterpenoids, Derivatives and their Pharmacological Potentials. Frontiers in Pharmacology. Link

Sources

- 1. pjps.pk [pjps.pk]

- 2. Eriocalyxin B induces ferroptosis through SIRT3 inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solubility and Bioavailability Enhancement of Oridonin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02720A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Enhancing cancer therapy: advanced nanovehicle delivery systems for oridonin [frontiersin.org]

- 10. papersflow.ai [papersflow.ai]

- 11. tandfonline.com [tandfonline.com]

- 12. Eriocalyxin B induces apoptosis in human triple negative breast cancer cells via inhibiting STAT3 activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Sculponeatin O in Cell Culture

Introduction: Sculponeatin O, a Diterpenoid from Isodon sculponeatus

This compound is an ent-kaurane diterpenoid isolated from the plant Isodon sculponeatus.[1] Diterpenoids derived from Isodon species are a class of natural products that have garnered significant interest in the scientific community for their diverse biological activities.[2][3] Many of these compounds, particularly those with an ent-kaurane skeleton, have been investigated for their potential as anticancer and anti-inflammatory agents.[4][5][6] The proposed mechanisms of action for many ent-kaurane diterpenoids involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[4][7] Some diterpenoids from Isodon sculponeatus have demonstrated cytotoxic effects against various human tumor cell lines, suggesting that this compound may also possess noteworthy biological properties.[1][6][8]

As a diterpenoid, this compound is a hydrophobic molecule, which often presents challenges for its application in aqueous cell culture systems. Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent capable of dissolving a vast array of nonpolar and polar compounds, making it an indispensable tool for in vitro studies of such molecules. This guide provides a comprehensive framework for the solubilization and application of this compound in cell culture using DMSO, with a focus on maintaining compound stability and ensuring experimental integrity.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for accurate experimental design. The table below summarizes key information for this compound.

| Property | Value | Source |

| Compound Type | Diterpenoid | [9] |

| Molecular Formula | C₂₈H₄₀O₄ | [9] |

| Molecular Weight | 440.624 g/mol | [9] |

| Appearance | Crystalline solid | [9] |

| Solubility | No published data in DMSO. Expected to be sparingly soluble in aqueous solutions. |

Protocol 1: Empirical Determination of this compound Solubility in DMSO

Given the absence of specific solubility data for this compound in DMSO, it is prudent to first determine its approximate solubility. This protocol provides a method for empirically assessing solubility to inform the preparation of a concentrated stock solution.

Materials:

-

This compound

-

Anhydrous, cell culture-grade DMSO

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes (1.5 or 2 mL)

-

Vortex mixer

Procedure:

-

Initial Weighing: Accurately weigh a small amount of this compound (e.g., 1-2 mg) into a sterile microcentrifuge tube.

-

Incremental DMSO Addition: Add a small, precise volume of anhydrous DMSO (e.g., 20 µL) to the tube.

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

-

Visual Inspection: Carefully inspect the solution against a light source to check for any undissolved particles.

-

Iterative Process: If the compound has completely dissolved, return to step 1 and add another small, pre-weighed amount of this compound to the same tube. If the compound has not fully dissolved, proceed to step 6.

-

Progressive Solubilization: If undissolved material remains, add another small aliquot of DMSO (e.g., 10 µL), and repeat the vortexing and visual inspection steps.

-

Endpoint Determination: Continue this iterative process until a clear solution is achieved or it becomes apparent that the compound is poorly soluble at the tested concentrations. The point at which no more compound dissolves represents the approximate saturation point.

-

Record Keeping: Meticulously record the total mass of this compound and the total volume of DMSO used to achieve complete dissolution. This information will be used to calculate the approximate maximum solubility and to guide the preparation of your stock solution.

Protocol 2: Preparation of a High-Concentration this compound Stock Solution in DMSO

Once an approximate solubility has been determined, a high-concentration stock solution can be prepared. It is advisable to prepare a stock solution at a concentration that is 1000-fold or greater than the highest desired final concentration in your cell culture experiments. This minimizes the volume of DMSO introduced into the cell culture medium.[10]

Materials:

-

This compound

-

Anhydrous, cell culture-grade DMSO

-

Calibrated analytical balance

-

Sterile, amber glass vial with a Teflon-lined screw cap[11]

-

Vortex mixer

Procedure:

-

Mass Calculation: Based on the desired stock concentration and volume, calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 440.624 g/mol = 4.406 mg

-

Weighing: Accurately weigh the calculated mass of this compound and transfer it to the sterile amber glass vial.

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

-

Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and free of any particulate matter. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but this should be done with caution and only if the compound's heat stability is known.

-

Sterilization (Optional): If sterility of the stock solution is a major concern, it can be filtered through a 0.22 µm syringe filter that is compatible with DMSO. However, as DMSO is bactericidal, this step may not always be necessary if proper aseptic technique is used.[12]

Storage and Handling of this compound Stock Solution

Proper storage is critical to maintain the integrity of your this compound stock solution.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[13]

-

Storage Temperature: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[13]

-

Light Protection: The use of amber vials or wrapping tubes in aluminum foil will protect the compound from light degradation.

-

Hygroscopicity of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[14] Ensure that vials are tightly sealed to prevent the absorption of water, which can affect the solubility and stability of the compound. It is best to allow vials to warm to room temperature before opening to minimize condensation.

Protocol 3: Preparation of Working Solutions and Dosing Cells

The dilution of the DMSO stock solution into the aqueous cell culture medium is a critical step where precipitation can occur.[15][16] A stepwise dilution process is recommended to mitigate this.[12]

Workflow for Preparing Working Solutions

Caption: Workflow for preparing this compound working solutions.

Materials:

-

This compound stock solution in DMSO

-

Sterile, complete cell culture medium, pre-warmed to 37°C

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes

Procedure:

-

Thawing: Remove an aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

-

Intermediate Dilutions (for dose-response studies): If a range of concentrations is to be tested, it is best to perform serial dilutions of the high-concentration stock in 100% DMSO first.[15] This ensures that the same volume of DMSO is added to the medium for each final concentration.

-

Final Dilution in Medium: a. Dispense the required volume of pre-warmed cell culture medium into a sterile tube. b. While gently vortexing or swirling the medium, add the small volume of the DMSO stock (or intermediate dilution) dropwise. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally ≤ 0.1%, and generally not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[12][17] The acceptable level of DMSO is cell-type dependent and should be determined empirically.

-

Vehicle Control: It is imperative to include a vehicle control in all experiments. This consists of treating a set of cells with the same final concentration of DMSO in the medium as is present in the highest concentration of the this compound-treated group.

-

Cell Dosing: Aspirate the existing medium from the cells and replace it with the freshly prepared working solution containing this compound or the vehicle control.

Managing the Effects of DMSO in Cell Culture

While an excellent solvent, DMSO is not biologically inert and can exert a range of effects on cells, including altered proliferation, differentiation, and gene expression.[17] At concentrations above 1%, DMSO can induce cytotoxicity in many cell lines.[8]

Decision-Making for Final DMSO Concentration

Caption: Decision-making flowchart for optimal DMSO concentration.

Potential Biological Activity and Signaling Pathways

Ent-kaurane diterpenoids are known to exert their biological effects through various mechanisms. While the specific targets of this compound are yet to be elucidated, related compounds have been shown to induce apoptosis and ferroptosis by disrupting intracellular redox homeostasis. They can also influence cell cycle progression and inhibit metastatic processes.[4][7]

Generalized Signaling Pathways Potentially Affected by ent-Kaurane Diterpenoids

Caption: Potential signaling pathways modulated by ent-kaurane diterpenoids.

Conclusion

The successful use of this compound in cell culture is contingent upon careful consideration of its solubility in DMSO and the potential effects of the solvent on the experimental system. By empirically determining the solubility, preparing a high-concentration stock solution, and employing a stepwise dilution protocol, researchers can effectively deliver this promising diterpenoid to cells while maintaining experimental validity. The inclusion of appropriate vehicle controls is non-negotiable for the accurate interpretation of results. These application notes and protocols provide a robust framework for the investigation of the biological activities of this compound.

References

-

Hossen, M. J., et al. (2020). Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes. Molecules, 25(2), 398. [Link]

-

Li, P., et al. (2025). Chemical constituents from underground parts of Isodon sculponeatus and their bioactivities. Journal of Shenyang Pharmaceutical University. [Link]

-

Biopurify. (n.d.). This compound. Retrieved February 22, 2026, from [Link]

-

Alharthy, R. D., et al. (2024). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. Molecules, 29(1), 162. [Link]

-

Sun, Y., et al. (2022). ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance. Free Radical Biology and Medicine, 188, 246-257. [Link]

-

Mureithi, M. W., et al. (2024). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. Molecules, 29(8), 1830. [Link]

-

Hossen, M. J., et al. (2020). Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes. ResearchGate. [Link]

-

Jiang, H. Y., et al. (2014). Diterpenoids from Isodon sculponeatus. Fitoterapia, 94, 133-139. [Link]

-

Captivate Bio. (n.d.). Small Molecules. Retrieved February 22, 2026, from [Link]

-

Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved February 22, 2026, from [Link]

-

dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. [Link]

-

Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?[Link]

-

Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. [Link]

-

Jain, A., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(16), 9205-9208. [Link]

-

LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

-

Sun, H. D., et al. (2006). Diterpenoids from Isodon species and their biological activities. Natural Product Reports, 23(5), 673-698. [Link]

-

ChemFarm. (n.d.). Sculponeatin N Supplier | CAS 1169805-98-4. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (2025, August 7). Antiproliferative Activities of Diterpenes from Leaves of Isodon trichocarpus against Cancer Stem Cells. [Link]

-

National Center for Biotechnology Information. (n.d.). Sculponeatin A. PubChem Compound Database. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

-

Reddit. (2024, March 11). Making up compound for cell culture using DMSo. r/labrats. [Link]

-

Emulate. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

-

ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?[Link]

-

Sun, H. D., et al. (2006). Diterpenoids from Isodon species and their biological activities. Natural Product Reports, 23(5), 673-698. [Link]

-

Protocol Online. (2013, October 15). Making a stock solution for my drug using DMSO. [Link]

-

Jagiellonian Centre of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. [Link]

-

LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

-

ResearchGate. (2021, January 10). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal?[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diterpenoids from Isodon species and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Diterpenoids from Isodon sculponeatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CAS 1169806-00-1 | this compound [phytopurify.com]

- 10. researchgate.net [researchgate.net]

- 11. dmsostore.com [dmsostore.com]

- 12. medchemexpress.cn [medchemexpress.cn]

- 13. captivatebio.com [captivatebio.com]

- 14. quora.com [quora.com]

- 15. researchgate.net [researchgate.net]

- 16. lifetein.com [lifetein.com]

- 17. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]

High-Precision Viability Profiling of ent-Kaurane Diterpenoids

Application Note & Protocol Guide

Abstract

ent-Kaurane diterpenoids are a class of natural products characterized by a rigid tetracyclic scaffold and, critically, an

Part 1: Pre-Assay Considerations (The "Go/No-Go" Phase)

Before touching a pipette, you must address the physicochemical properties of these compounds. Failure here is the primary cause of irreproducibility.

Solubility & The "Crystal Artifact"

ent-Kauranes are highly lipophilic. While soluble in DMSO, they are prone to "crashing out" (precipitating) when diluted into aqueous culture media, especially at concentrations